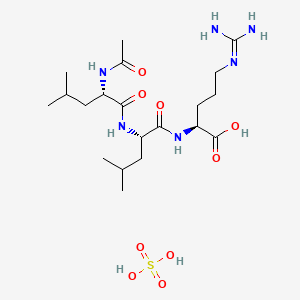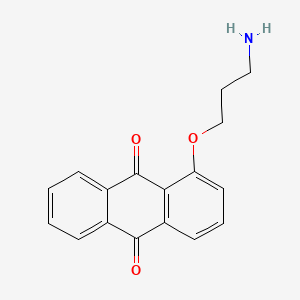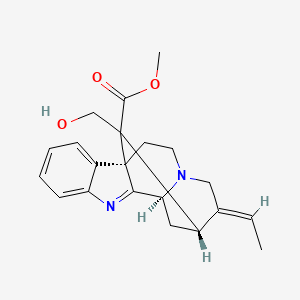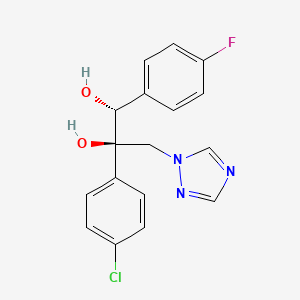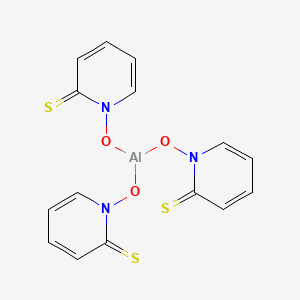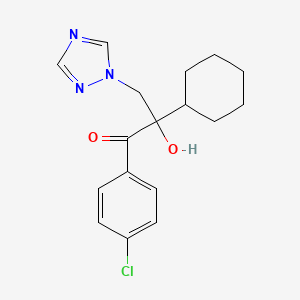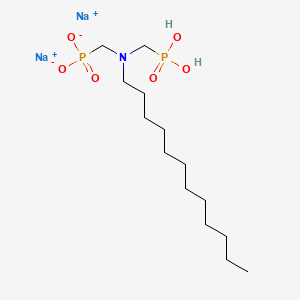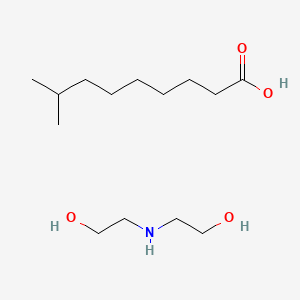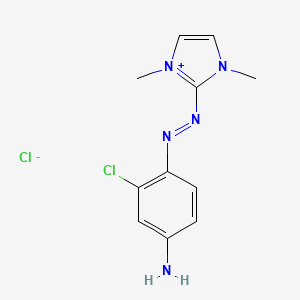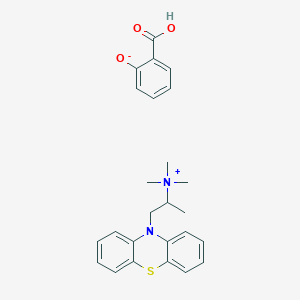
Naphthalene, 1-ethyl-2-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1-ethyl-2-amino- is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features an ethyl group and an amino group attached to the naphthalene ring, making it a significant molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1-ethyl-2-amino- typically involves the alkylation of naphthalene followed by amination. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-ethyl-naphthalene. This intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the 2-position.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Naphthalene, 1-ethyl-2-amino- can undergo oxidation reactions, often leading to the formation of naphthoquinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic substitution reactions are common, where the amino group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitro compounds are used under controlled conditions.
Major Products:
Oxidation: Naphthoquinones and related compounds.
Reduction: Various reduced derivatives of the original compound.
Substitution: A wide range of substituted naphthalene derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
Naphthalene, 1-ethyl-2-amino- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Naphthalene, 1-ethyl-2-amino- involves its interaction with various molecular targets. The amino group can form hydrogen bonds and interact with biological molecules, influencing pathways related to cell signaling, enzyme activity, and gene expression. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting transcription and replication processes.
Comparaison Avec Des Composés Similaires
- Naphthalene, 1-ethyl-2-methyl-
- Naphthalene, 1-ethyl-2-hydroxy-
- Naphthalene, 1-ethyl-2-nitro-
Comparison: Naphthalene, 1-ethyl-2-amino- is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the amino group can participate in hydrogen bonding and nucleophilic substitution reactions, which are not possible with the methyl or nitro derivatives. This makes Naphthalene, 1-ethyl-2-amino- a valuable compound in both synthetic chemistry and biological research.
Propriétés
Numéro CAS |
389104-53-4 |
|---|---|
Formule moléculaire |
C12H13N |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-ethylnaphthalen-2-amine |
InChI |
InChI=1S/C12H13N/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13/h3-8H,2,13H2,1H3 |
Clé InChI |
WNIRCKLZJKRSHE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


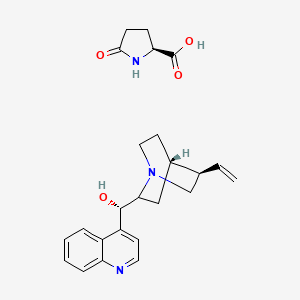
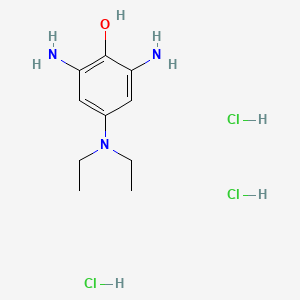
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
